molecular formula C13H13NO4S2 B2787562 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid CAS No. 6594-02-1

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No. B2787562
CAS RN: 6594-02-1
M. Wt: 311.37
InChI Key: UOZIGPIGTJKAOO-RMKNXTFCSA-N
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Description

This compound is a furan derivative . Furan derivatives are known for their reactivity and have been identified as valuable in the synthesis of new fuels and polymer precursors .


Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies . For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan derivatives has been elucidated via elemental analyses, FTIR, and NMR spectroscopy .


Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions. For example, it has been reported that they easily undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives have been studied . For instance, it has been reported that these compounds exhibit certain optical characteristics .

Future Directions

The use of biomass, including furan derivatives, is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . This suggests that furan derivatives have potential future applications in the synthesis of new fuels and polymer precursors .

properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)19)6-8-4-3-5-18-8/h3-7,10H,1-2H3,(H,16,17)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZIGPIGTJKAOO-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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